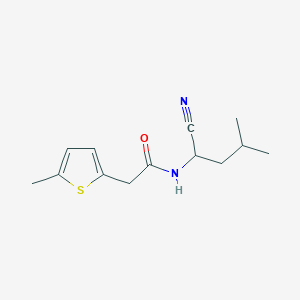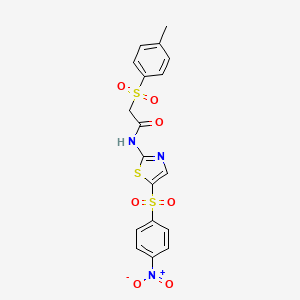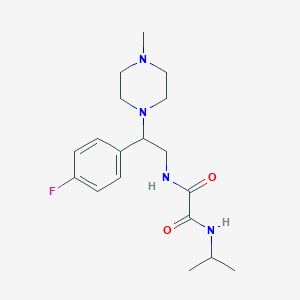
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1970s by Roger Adams, a renowned American chemist who is known for his contributions to the field of organic chemistry. CT-3 is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the main psychoactive component in cannabis. However, unlike THC, CT-3 does not produce any psychoactive effects and has been found to have several potential therapeutic applications.
作用機序
The exact mechanism of action of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS), which is a complex signaling system that regulates various physiological processes such as pain, inflammation, and mood. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to bind to the CB2 receptor, which is predominantly expressed in immune cells and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has potent anti-inflammatory properties. It has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in neuroinflammation. This suggests that N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide may have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is that it does not produce any psychoactive effects, unlike THC. This makes it easier to study its potential therapeutic applications without the confounding effects of psychoactivity. However, one of the limitations of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its efficacy in humans. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Overall, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
合成法
The synthesis of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide involves the reaction between 5-methylthiophene-2-carboxylic acid and 1-cyano-3-methylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide. This synthesis method has been optimized over the years to increase the yield and purity of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide.
科学的研究の応用
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have several potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis, multiple sclerosis, and neuropathic pain. It has also been found to protect neurons from damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)6-11(8-14)15-13(16)7-12-5-4-10(3)17-12/h4-5,9,11H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRCAUJEBQCOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)

![7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2440086.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2440087.png)
![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2440093.png)



![5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2440102.png)


![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)